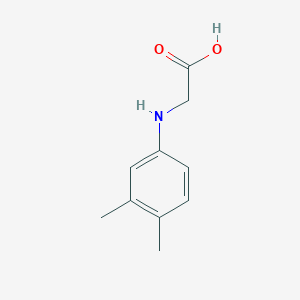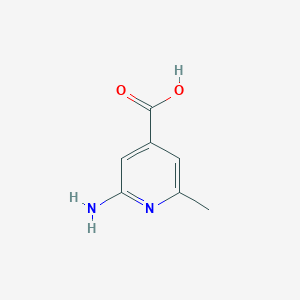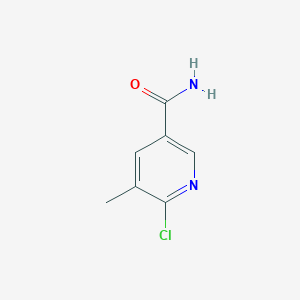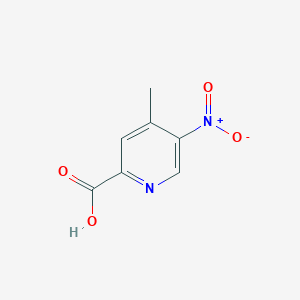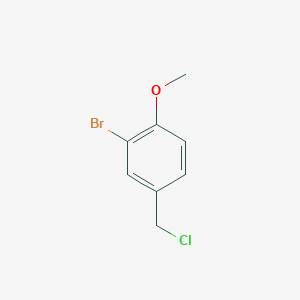
2-Bromo-4-(chloromethyl)-1-methoxybenzene
Vue d'ensemble
Description
2-Bromo-4-(chloromethyl)-1-methoxybenzene is a halogenated aromatic compound that contains bromine, chlorine, and a methoxy group attached to a benzene ring. This compound is structurally related to various other halogenated methoxybenzenes, which have been studied for their potential use in various applications, including as intermediates in the synthesis of polymers, pharmaceuticals, and organic electroluminescent materials .
Synthesis Analysis
The synthesis of halogenated methoxybenzenes can be achieved through different routes, depending on the desired
Applications De Recherche Scientifique
Synthesis of Liquid Crystals
Bertini et al. (2003) explored the synthesis of chiral liquid crystals using derivatives of 2-Bromo-4-(chloromethyl)-1-methoxybenzene. They found that the nature of the substituent on the phenyl ring significantly influenced the mesogenic properties of the compounds produced (Bertini et al., 2003).
Monomers for Liquid Crystalline Behaviour
Wang et al. (2000) synthesized a series of monomers containing para-methoxyazobenzene, using a derivative of 2-Bromo-4-(chloromethyl)-1-methoxybenzene. These monomers showed monotropic nematic liquid crystalline behaviour, highlighting the compound's role in advanced material synthesis (Wang et al., 2000).
Catalyst for Ring Opening of Epoxides
Niknam and Nasehi (2002) demonstrated the use of 2-Bromo-4-(chloromethyl)-1-methoxybenzene as a catalyst in the ring opening of epoxides, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process occurred regioselectively under neutral and mild conditions, even with sensitive functional groups present (Niknam & Nasehi, 2002).
Preparation of Sterically Protected Diphosphene
Toyota et al. (2003) reported the preparation of a new bulky bromobenzene, using 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, a compound related to 2-Bromo-4-(chloromethyl)-1-methoxybenzene. This was used to prepare diphosphene and fluorenylidenephosphine, demonstrating the compound's utility in creating materials with low-coordinate phosphorus atoms (Toyota et al., 2003).
Synthesis of Fragrance Compounds
Scrivanti et al. (2008) utilized a derivative of 2-Bromo-4-(chloromethyl)-1-methoxybenzene in the synthesis of floral fragrances. They successfully catalyzed the coupling of β-methallyl alcohol with bromobenzenes, yielding valuable fragrance compounds (Scrivanti et al., 2008).
Crystal Packing and Molecular Interactions
Cheng (2008) studied 2-(1-Adamantyl)-4-bromoanisole, closely related to 2-Bromo-4-(chloromethyl)-1-methoxybenzene, focusing on its molecular conformation and crystal packing. They found weak intramolecular hydrogen bonds influencing the molecular conformation and observed C—H⋯π interactions, providing insights into intermolecular interactions in crystalline structures (Cheng, 2008).
Cobalt-catalysed Carbonylation
Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of various substituted benzenes, including those related to 2-Bromo-4-(chloromethyl)-1-methoxybenzene. They emphasized the chemoselectivity of the reaction and developed a universal method for preparing various fluorobenzoic acid derivatives, indicating the compound's potential in organic synthesis (Boyarskiy et al., 2010).
Electrochemical Reduction Studies
McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a pesticide structurally related to 2-Bromo-4-(chloromethyl)-1-methoxybenzene. They provided insights into the mechanistic aspects of the electrochemical processes, which could be relevant for understanding the electrochemical behavior of similar compounds (McGuire & Peters, 2016).
Lithium-ion Battery Additive
Zhang Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries, demonstrating its potential to enhance battery performance and safety (Zhang Qian-y, 2014).
Synthesis of Bioactive Molecules
Niknam (2004) described a method for synthesizing 2-hydroxyethyl thiocyanates using 2-Bromo-4-(chloromethyl)-1-methoxybenzene as a catalyst. These thiocyanates are intermediates towards biologically active molecules, demonstrating the compound's utility in pharmaceutical synthesis (Niknam, 2004).
Light-emitting Monomer Synthesis
Shou-xin (2010) synthesized a light-emitting monomer using a derivative of 2-Bromo-4-(chloromethyl)-1-methoxybenzene, contributing to the development of novel materials for optoelectronic applications (Shou-xin, 2010).
Process Scale-Up for Therapeutic Inhibitors
Zhang et al. (2022) reported the industrial scale-up of a key intermediate derived from 2-Bromo-4-(chloromethyl)-1-methoxybenzene for the manufacturing of SGLT2 inhibitors, which are used in diabetes therapy. This highlights the compound's importance in the pharmaceutical industry (Zhang et al., 2022).
Propriétés
IUPAC Name |
2-bromo-4-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROUIFCRUBNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427863 | |
| Record name | 2-bromo-4-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(chloromethyl)-1-methoxybenzene | |
CAS RN |
701-94-0 | |
| Record name | 2-bromo-4-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



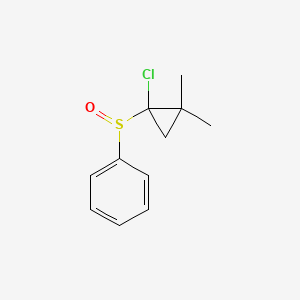
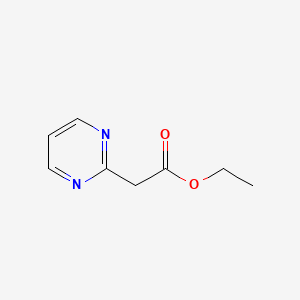
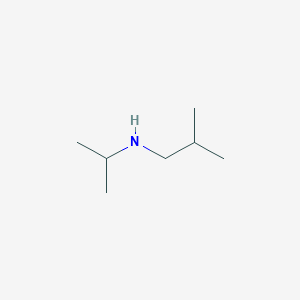
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
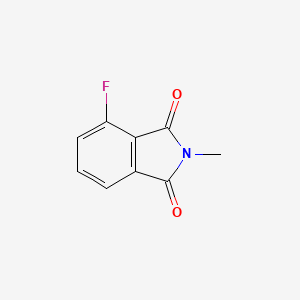
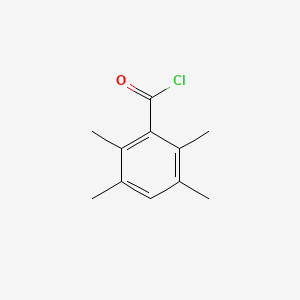
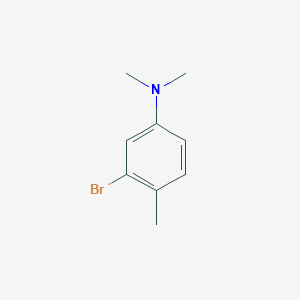
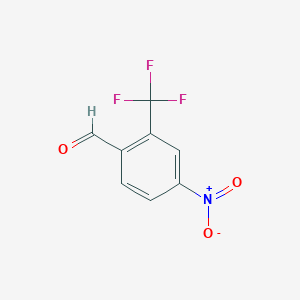
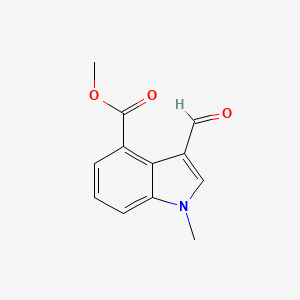
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
